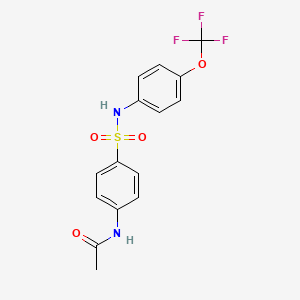

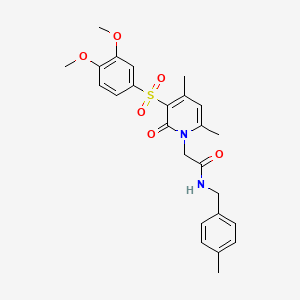

![molecular formula C22H17N3O2 B2485881 N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921151-46-4](/img/structure/B2485881.png)

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition has been shown to be effective in the treatment of cancer.

科学的研究の応用

Anticancer Applications

The compound and its derivatives have been extensively studied for their anticancer properties. For instance, derivatives synthesized to target specific biological pathways have shown significant antitumor activity, indicating their promise as anticancer drugs. These compounds selectively inhibit histone deacetylases (HDACs), crucial for cancer cell proliferation, and induce apoptosis in cancer cells, showcasing their potential in cancer therapy (Zhou et al., 2008).

Enzyme Inhibition

Research has also focused on the enzyme inhibition capabilities of this compound, particularly targeting the Met kinase superfamily. These inhibitors show selective inhibition, which is critical for the development of therapeutic agents with fewer side effects. The optimization of enzyme potency and selectivity, alongside improvements in aqueous solubility, positions these compounds as viable candidates for clinical trials (Schroeder et al., 2009).

DNA Interactions

Studies have explored the DNA cleavage abilities of certain derivatives, with implications for their use as anticancer agents. By efficiently blocking the formation of blood vessels in vivo and exhibiting significant DNA cleavage activities, these compounds reveal a dual mechanism of action against cancer, combining anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Structural Modifications for Enhanced Activity

Efforts to modify the structural framework of this compound have led to the development of derivatives with improved biological activities and reduced metabolism by enzymes like aldehyde oxidase (AO). These modifications are aimed at enhancing oral bioavailability and overall therapeutic efficacy, further underscoring the compound's versatility in drug development (Linton et al., 2011).

作用機序

Target of Action

The primary target of this compound is the HIV-1 virus . Specifically, the compound interacts with the integrase (IN) enzyme, which is essential for retroviral replication .

Mode of Action

The compound binds into the active site of the IN enzyme . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the IN enzyme, thereby preventing the replication of the HIV-1 virus .

Biochemical Pathways

The compound affects the life cycle of the HIV-1 virus, which consists of viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By inhibiting the IN enzyme, the compound disrupts the integration step, which is crucial for the virus to replicate within the host cell .

Result of Action

The compound displays moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures . Some of the synthesized compounds exhibited inhibition rates of 51% and 48% at a concentration of 100 μM . This indicates that the compound can effectively inhibit the replication of the HIV-1 virus in vitro.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound was synthesized and evaluated for its in vitro anti-HIV-1 activity in an aqueous medium at 65°C under ultrasonication This suggests that the compound’s activity could be affected by factors such as temperature, solvent, and mechanical agitation

特性

IUPAC Name |

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c1-15-20(22(27)25-14-6-5-9-19(25)23-15)24-21(26)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGSRBGWMZVKBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

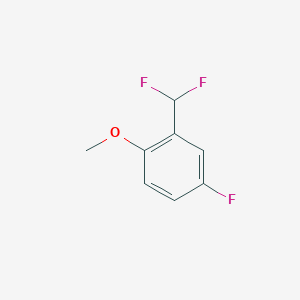

![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2485798.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2485802.png)

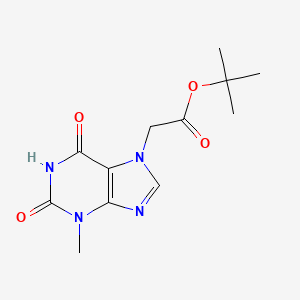

![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2485804.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2485807.png)

![3-cyclopentyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2485809.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2485813.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2485817.png)